Etioporphyrin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

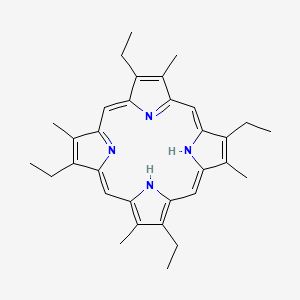

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHKQAQSTVZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448-71-5 | |

| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Etioporphyrin I: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Etioporphyrin I is a synthetically valuable porphyrin that serves as a fundamental building block in the study of natural porphyrin systems and in the development of novel photosensitizers and materials. This guide provides an in-depth overview of its core chemical and physical properties, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for its fundamental characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₃₈N₄ | [1][2] |

| Molecular Weight | 478.68 g/mol | [1][2] |

| CAS Number | 448-71-5 | [1][2] |

| Appearance | Purple crystalline solid | |

| Melting Point | > 300 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Soluble in dichloromethane (B109758) (2.78 mg/mL for the dihydrobromide salt), chloroform[3], benzene[3], and dimethylformamide (DMF)[4]. Sparingly soluble in methanol. | |

| UV-Vis Absorption (in Benzene) | λmax (nm) (ε, M⁻¹cm⁻¹): 399 (163,000), 498 (14,400), 530 (10,500), 568.5 (6,700), 623 (6,300) | [3] |

| UV-Vis Absorption (in Dichloromethane) | Soret band at ~400 nm and four Q-bands between 475 and 630 nm. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining high-purity material for research and development.

Synthesis of this compound

An improved method for the preparation of isomerically pure this compound involves the polycondensation of a suitable pyrrole (B145914) precursor.[3][6] A common route is the self-condensation of 5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid.

Materials:

-

5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid

-

Potassium ferricyanide

-

Potassium hydroxide

-

Methanol

Procedure:

-

A solution of 5-hydroxymethyl-3-ethyl-4-methylpyrrole-2-carboxylic acid in a suitable solvent is prepared.

-

The solution is refluxed in the presence of an oxidizing agent, such as potassium ferricyanide, to induce polycondensation.[3]

-

The reaction progress is monitored by UV-Vis spectroscopy, observing the appearance of the characteristic porphyrin Soret band.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then subjected to purification.

Purification of this compound

Purification is critical to remove isomeric impurities and unreacted starting materials. A combination of column chromatography and recrystallization is typically employed.

Materials:

-

Crude this compound

-

Alumina (B75360) (neutral, grade I)

-

Chloroform

-

Methanol

Procedure:

-

The crude this compound is dissolved in a minimal volume of chloroform.[3]

-

The solution is loaded onto a neutral alumina column pre-conditioned with chloroform.[3]

-

The column is eluted with chloroform, and the fractions containing this compound are collected. The progress of the separation can be monitored by thin-layer chromatography (TLC).[3]

-

The chloroform from the collected fractions is evaporated under reduced pressure.[3]

-

The resulting solid is recrystallized from a chloroform-methanol mixture to yield purple crystals of pure this compound.[3]

Characterization of this compound

1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary tool for confirming the formation of the porphyrin macrocycle and assessing its purity.

Procedure:

-

A dilute solution of the purified this compound is prepared in a suitable spectroscopic grade solvent (e.g., benzene, chloroform, or DMF).

-

The UV-Vis absorption spectrum is recorded over a range of 350-700 nm.

-

The spectrum should exhibit an intense Soret band around 400 nm and four weaker Q-bands in the 500-650 nm region, characteristic of an etio-type porphyrin.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and confirms the isomeric purity of this compound.

Procedure:

-

A sample of purified this compound is dissolved in a deuterated solvent, typically deuteriochloroform (CDCl₃).[3]

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

-

The spectrum of isomerically pure this compound is expected to be relatively simple due to its high symmetry, showing characteristic signals for the meso-protons, the ethyl group protons, and the methyl group protons.[3]

3. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound.

Procedure:

-

A sample of the purified porphyrin is prepared for analysis by a suitable ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

The mass spectrum is acquired.

-

The spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound (478.68).[1]

Visualizations

Experimental Workflow for this compound Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Data of Etioporphyrin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Etioporphyrin I, a significant porphyrin derivative with applications in various research fields, including photodynamic therapy (PDT). This document details its characteristic spectral signatures, the experimental protocols for their acquisition, and relevant biochemical pathways.

Introduction to this compound

This compound is a synthetic porphyrin, a class of heterocyclic macrocycles with a central cavity that can chelate various metal ions. Its structure, 2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin, gives it a high degree of symmetry and unique photophysical properties. These properties make it a valuable tool in drug development, particularly as a photosensitizer in PDT, where it can be activated by light to produce cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells. Understanding its spectroscopic profile is crucial for its application and development in therapeutic contexts.

Spectroscopic Data

The spectroscopic data for this compound are summarized below. These values are essential for the identification, quantification, and characterization of its photophysical behavior.

Porphyrins exhibit a characteristic intense absorption band, known as the Soret band (or B band), in the near-UV region, and several weaker bands, called Q bands, in the visible region. The exact positions and intensities of these bands are solvent-dependent.

| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at Soret Band |

| 0.1 M Potassium Phosphate Buffer | 394 | Not Specified | Not Specified |

| Dimethylformamide (DMF) | 396 | Not Specified | 160,000 |

| 1-Propanol | Not Specified | Not Specified | Not Specified |

Data sourced from PhotochemCAD database.

This compound exhibits fluorescence emission, the characteristics of which are also influenced by the solvent environment.

| Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) |

| 0.1 M Potassium Phosphate Buffer | Not Specified | 0.007 |

| Dimethylformamide (DMF) | Not Specified | 0.091 |

| 1-Propanol | Not Specified | Not Specified |

Data sourced from PhotochemCAD database.

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of this compound.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₈N₄ | PubChem |

| Molecular Weight | 478.7 g/mol | PubChem |

| Monoisotopic Mass | 478.30964723 Da | PubChem |

The highly symmetric nature of this compound simplifies its NMR spectra. The aromaticity of the porphyrin ring leads to characteristic chemical shifts.

¹H NMR: Due to the ring current effect of the 18π-electron system, the inner N-H protons are strongly shielded and appear upfield (negative ppm values), while the peripheral meso-protons are strongly deshielded and appear far downfield.

-

Meso-protons (4H): Expected in the range of 9.0 - 10.0 ppm.

-

Ethyl-CH₂ (8H): Expected around 4.0 ppm.

-

Methyl-protons (12H): Expected around 3.5 ppm.

-

Ethyl-CH₃ (12H): Expected around 1.8 ppm.

-

Inner N-H protons (2H): Expected in the range of -2.0 to -4.0 ppm.

¹³C NMR: The carbon signals are spread over a wide range.

-

Meso-carbons: Expected around 100 ppm.

-

α-pyrrole carbons: Expected around 145 ppm.

-

β-pyrrole carbons: Expected around 135 ppm.

-

Ethyl-CH₂: Expected around 20 ppm.

-

Methyl-carbons: Expected around 12 ppm.

-

Ethyl-CH₃: Expected around 17 ppm.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, DMF) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10⁻⁶ M) in the desired spectroscopic solvent in a quartz cuvette with a 1 cm path length.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer (e.g., Agilent 8453).

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Measure the absorption spectrum of the sample from approximately 350 nm to 700 nm.

-

Identify the λ_max of the Soret and Q bands.

-

-

Sample Preparation:

-

Prepare a sample solution as described for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength < 0.1).

-

-

Instrumentation and Data Acquisition:

-

Use a spectrofluorometer (e.g., PTI 814).

-

Set the excitation wavelength to the λ_max of the Soret band or one of the Q bands.

-

Scan the emission spectrum over a range that includes the expected emission peaks (e.g., 550 nm to 750 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., tetraphenylporphyrin) should be measured under identical conditions.

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent compatible with the ionization method (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for electrospray ionization - ESI).

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an appropriate ion source (e.g., ESI).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times may be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualizations

Diagrams illustrating key processes and workflows are provided below.

Caption: The signaling pathway of photodynamic therapy using this compound as a photosensitizer.

References

The Discovery and Enduring Legacy of Etioporphyrin I: A Technical Guide

An in-depth exploration of the discovery, history, and foundational significance of Etioporphyrin I for researchers, scientists, and drug development professionals.

Abstract

This compound, a simple yet historically significant porphyrin, has played a pivotal role in the development of organic geochemistry and our understanding of the biogenesis of petroleum. Its discovery in geological sources provided the first concrete evidence for the biological origin of crude oil. Furthermore, its early synthesis by Hans Fischer was a landmark achievement in the field of porphyrin chemistry, paving the way for the synthesis of more complex tetrapyrroles, including heme and chlorophyll (B73375). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of this compound, offering valuable insights for researchers in natural product chemistry, drug development, and geochemistry.

Introduction: The Genesis of a Biomarker

The story of this compound is intrinsically linked to the quest to understand the origins of petroleum. In the early 20th century, the prevailing theories on the formation of crude oil were largely speculative. The breakthrough came in the 1930s with the pioneering work of German chemist Alfred Treibs.[1][2][3][4][5][6] Treibs' meticulous analysis of various bituminous materials, including oil shales, led to the discovery of porphyrins, a class of intensely colored organic compounds.[2][3][4][5][6] His seminal 1936 publication in Angewandte Chemie detailed the identification of chlorophyll and hemin (B1673052) derivatives in these geological samples, establishing a definitive link between the organic matter in petroleum and biological precursors.[2][3][4][5][6] This discovery laid the foundation for the field of organic geochemistry and the concept of "molecular fossils" or biomarkers. At the heart of this discovery was the identification of etioporphyrins, stable porphyrin structures that are the diagenetic products of chlorophyll and heme.

The Discovery in Nature: Treibs' Scheme

Alfred Treibs proposed a diagenetic pathway, now famously known as the "Treibs' Scheme," to explain the presence of etioporphyrins in geological sediments.[2] This scheme postulates that the complex structures of chlorophyll and heme, abundant in living organisms, undergo a series of chemical transformations over geological time, ultimately leading to the formation of the more stable etioporphyrin skeleton. The key steps in this process involve the loss of functional groups, decarboxylation, and aromatization.

The First Synthesis: A Milestone by Hans Fischer

Parallel to the discoveries in geochemistry, the chemical synthesis of porphyrins was a major challenge for organic chemists. The German chemist Hans Fischer, a Nobel laureate for his work on the constitution of heme and chlorophyll, was at the forefront of this research. In what is considered a landmark achievement, Fischer and his group were the first to synthesize a porphyrin, with strong evidence pointing to this being an etioporphyrin isomer in the late 1920s.[6] A key publication from 1928 in Justus Liebigs Annalen der Chemie describes the synthesis of etioporphyrins.[2]

Fischer's synthetic strategies typically involved the construction of pyrrole (B145914) subunits, which were then condensed to form the larger porphyrin macrocycle. This work not only confirmed the structure of these natural products but also provided a methodology for creating a wide array of synthetic porphyrins for further study.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₈N₄ | [7][8][9] |

| Molecular Weight | 478.67 g/mol | [7][8][9] |

| CAS Number | 448-71-5 | [7][8][9][10] |

| Melting Point | 360-363 °C (for Etioporphyrin III) | [2] |

| Appearance | Long prismatic needles or butterflies | [2] |

Table 2: UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | log ε | Solvent |

| 396 | 5.22 | Not Specified |

| 497 | 4.13 | Not Specified |

| 532 | 3.99 | Not Specified |

| 566 | 3.81 | Not Specified |

| 620 | 3.65 | Not Specified |

| 645 | 2.62 | Not Specified |

| 400 (Soret Band) | - | Chloroform (B151607) |

| ~500-650 (Q-bands) | - | Chloroform |

Note: The log ε values are from a general reference for Etioporphyrin III.[2] The data in chloroform is qualitative from a graphical representation.[5][10][11] Molar absorptivity can vary with solvent.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 478 | [M]⁺ (Molecular Ion) |

| 463 | [M-CH₃]⁺ |

| 449 | [M-C₂H₅]⁺ |

Data obtained from PubChem, likely from GC-MS analysis.[7]

Experimental Protocols

While the original detailed experimental procedures from Fischer's 1928 publication require direct consultation of the historical text, the general approach to the synthesis of etioporphyrins from pyrrole precursors is well-established. The following is a generalized protocol based on Fischer's methods.

General Protocol for the Synthesis of this compound (Illustrative)

-

Synthesis of a Substituted Pyrrole: A suitably substituted pyrrole, such as 2-formyl-3,4-diethylpyrrole, is synthesized from acyclic precursors. This multi-step process typically involves classical organic reactions to construct the pyrrole ring with the desired ethyl and methyl (or a precursor to a methyl) group at the β-positions.

-

Acid-Catalyzed Self-Condensation: The formylpyrrole is subjected to self-condensation in the presence of a strong acid catalyst (e.g., hydrobromic acid or perchloric acid) in a suitable solvent (e.g., acetic acid or methanol). This reaction leads to the formation of a porphyrinogen, a colorless, non-aromatic macrocycle.

-

Oxidation to Porphyrin: The unstable porphyrinogen intermediate is then oxidized to the stable, aromatic porphyrin. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent (e.g., iodine or a quinone).

-

Purification: The crude this compound is purified by crystallization from a suitable solvent system, such as chloroform/methanol or pyridine/acetic acid, to yield the characteristic crystalline product.

Structure Elucidation Workflow

The determination of the structure of a novel porphyrin, a process refined during Fischer's era, follows a logical workflow that combines spectroscopic and chemical methods.

References

- 1. rsc.org [rsc.org]

- 2. Chemistry of porphyrins in fossil plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. iopan.gda.pl [iopan.gda.pl]

- 7. This compound | C32H38N4 | CID 79013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin (CAS 448-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Geochemical Fingerprint: An In-depth Technical Guide to the Natural Occurrence of Etioporphyrin I in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Etioporphyrin I in crude oil, a biomarker of significant interest in geochemical and petroleum exploration. This document delves into the origins, analytical methodologies, and geochemical significance of this class of petroporphyrins.

Introduction to this compound

This compound is a type of porphyrin molecule found in geological samples, particularly in crude oil and oil shales. Porphyrins are a group of organic compounds characterized by a large aromatic ring structure consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The presence and distribution of specific porphyrins, such as this compound, provide valuable insights into the origin, thermal maturity, and depositional environment of the source rock.

Petroporphyrins are predominantly complexed with metals, most commonly vanadium (as vanadyl, VO²⁺) and nickel (Ni²⁺)[1][2]. The ratio of nickel to vanadyl porphyrins, as well as the ratio of different porphyrin types like Deoxophylloerythroetioporphyrin (DPEP) to etioporphyrins, serve as crucial indicators in petroleum geochemistry[1][3].

Geochemical Formation of this compound

The prevailing theory for the origin of petroporphyrins, known as the Treibs scheme, posits that they are diagenetic products of chlorophylls (B1240455) from photosynthetic organisms and hemes from various other organisms[4]. The transformation from these biological precursors to the geologically stable etioporphyrins involves a series of chemical reactions over millions of years under specific temperature and pressure conditions within sedimentary basins.

The geochemical pathway from chlorophyll (B73375) and heme to this compound is a complex process involving several key steps, including demetallation, decarboxylation, and aromatization.

Quantitative Analysis of Etioporphyrins in Crude Oil

Direct quantitative data for this compound concentrations in various crude oils is not widely available in public literature. Geochemical analyses often focus on the relative abundance of different porphyrin types, particularly the DPEP/Etio ratio, which is an indicator of thermal maturity. A higher DPEP/Etio ratio suggests a less mature source rock[1][3].

The following table summarizes the relative abundance of nickel porphyrin types in several Chinese crude oils, providing an example of how such data is typically presented.

| Crude Oil | Total Nickel Porphyrin Content (ppm) | DPEP (%) | ETIO (%) | DI-DPEP (%) | RHODO-ETIO & RHODO-DPEP (%) |

| Gaosheng | Not Specified | Present | Present | Present | Present |

| Wangguantun | Not Specified | - | - | - | - |

| Yangsanmu | Not Specified | - | - | - | - |

| Shengli | Not Specified | - | - | - | - |

| Gudao | Not Specified | - | - | - | - |

Data adapted from a study on nickel porphyrins in some Chinese crude oils. The study identified the presence of these porphyrin types in Gaosheng crude oil but did not provide percentage breakdowns for all the oils listed[5].

In a study of two typical Chinese heavy crude oils, the following DPEP/ETIO ratios were determined[6]:

-

Tahe crude oil: 75% of vanadyl porphyrins are of the ETIO type, with a ΣDPEP/ΣETIO ratio of 0.18, suggesting higher thermal maturity.

-

Du84 heavy crude oil: Nickel porphyrins consist of approximately 45% DPEP and 45% ETIO types, with a ΣDPEP/ΣETIO ratio of 1.1, indicating a lower thermal maturity.

Experimental Protocols for this compound Analysis

The analysis of etioporphyrins in crude oil involves a multi-step process of extraction, separation, and identification.

Extraction of Petroporphyrins from Crude Oil

A common method for extracting petroporphyrins from crude oil is Soxhlet extraction, which uses a polar solvent to selectively remove the porphyrin compounds.

Protocol for Soxhlet Extraction:

-

Sample Preparation: A known weight of the crude oil sample is mixed with anhydrous sodium sulfate (B86663) to remove any water. The mixture is then placed in a porous extraction thimble[7].

-

Apparatus Setup: The extraction thimble is placed inside the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane) and below a condenser[8].

-

Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the crude oil sample, dissolving the porphyrins.

-

Siphoning: When the solvent level in the thimble reaches the top of a siphon tube, the solvent and dissolved porphyrins are siphoned back into the distillation flask.

-

Cycling: This process is repeated for several hours to ensure complete extraction of the porphyrins.

-

Concentration: After extraction, the solvent containing the porphyrins is evaporated to concentrate the extract.

Separation and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying different types of porphyrins.

Protocol for HPLC Analysis:

-

Sample Preparation: The porphyrin extract obtained from the Soxhlet extraction is dissolved in a suitable solvent for injection into the HPLC system.

-

HPLC System: A reversed-phase C18 column is typically used for the separation of porphyrins[9].

-

Mobile Phase: A gradient elution is often employed, using a mixture of solvents such as methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate). The gradient is programmed to change the solvent composition over time to achieve optimal separation of the different porphyrin isomers[10].

-

Detection: A UV-Vis detector is commonly used for the detection of porphyrins. Porphyrins exhibit a strong absorption band, known as the Soret band, around 400 nm, and weaker Q-bands in the 500-600 nm region[11]. The specific wavelengths for etioporphyrins are monitored for quantification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using known concentrations of an this compound standard.

Advanced Analytical Techniques

In addition to HPLC-UV/Vis, advanced mass spectrometry techniques are employed for the detailed characterization of petroporphyrins. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, enabling the identification of a wide range of porphyrin compounds in complex crude oil mixtures without extensive fractionation[3][12][13]. Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) are common ionization sources used for the analysis of petroporphyrins by FT-ICR MS[3][14].

Significance and Applications

The study of this compound and other petroporphyrins in crude oil has several important applications:

-

Petroleum Exploration: The type and distribution of petroporphyrins help in oil-source rock correlation and in assessing the thermal maturity of the source rock.

-

Geochemical Studies: Petroporphyrins provide a window into the paleoenvironment and the types of organisms that contributed to the organic matter in the source rock.

-

Refining Processes: The presence of metal-complexed porphyrins, particularly those of vanadium and nickel, can cause catalyst poisoning during the refining process. Understanding their concentration and structure is crucial for developing effective demetallation strategies.

Conclusion

This compound is a key biomarker in crude oil that provides a wealth of information for geochemists and petroleum scientists. Its analysis, through a combination of extraction, chromatographic separation, and spectroscopic techniques, allows for a deeper understanding of the origin and history of petroleum reserves. While quantitative data on its absolute concentration remains sparse in the public domain, the relative abundance of etioporphyrins continues to be a valuable tool in the exploration and characterization of crude oils.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Porphyrin-Based Molecules in the Fossil Record Shed Light on the Evolution of Life | MDPI [mdpi.com]

- 5. STUDY OF NICKEL PORPHYRINS IN SOME CHINESE CRUDE OILS [syxb-cps.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. hielscher.com [hielscher.com]

- 9. The application of high pressure liquid chromatography to the analysis of clinically important porphyrins - UBC Library Open Collections [open.library.ubc.ca]

- 10. iosrphr.org [iosrphr.org]

- 11. researchgate.net [researchgate.net]

- 12. New Vanadium Compounds in Venezuela Heavy Crude Oil Detected by Positive-ion Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enrichment, resolution, and identification of nickel porphyrins in petroleum asphaltene by cyclograph separation and atmospheric pressure photoionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Etioporphyrin I in Oil Shale and Geological Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geoporphyrins, also known as petroporphyrins, are a class of organic compounds found in crude oil, oil shale, coal, and sedimentary rocks.[1] These molecules are the diagenetic products of tetrapyrroles, most notably chlorophylls (B1240455) and hemes from ancient biological organisms.[2][3] Among these, Etioporphyrin I is a significant biomarker used in organic geochemistry to understand the biological origin of petroleum, the depositional environment of source rocks, and the thermal maturity of organic matter. This technical guide provides a comprehensive overview of the presence, significance, and analysis of this compound in geological samples, with a focus on oil shale.

Geochemical Significance of this compound

The presence of etioporphyrins in geological samples is a strong indicator of a biological origin for the organic matter. The Treibs scheme, proposed in the 1930s, outlines the transformation of chlorophyll (B73375) and heme into geoporphyrins like deoxophylloerythroetioporphyrin (DPEP) and etioporphyrins, respectively.[2][3] During diagenesis, the original metal ions (magnesium in chlorophyll and iron in heme) are lost and can be subsequently replaced by other metals, with nickel (Ni) and vanadyl (VO²⁺) being the most common in geological settings.[3]

The ratio of DPEP to etioporphyrin (DPEP/ETIO ratio) is a widely used indicator of the maturity of crude oils and source rocks.[4] Generally, a higher DPEP/ETIO ratio suggests a less mature sample, as the isocyclic ring of DPEP is thought to open to form etioporphyrins with increasing thermal stress.

Data Presentation: this compound and Related Porphyrins in Geological Samples

The following tables summarize quantitative data on the concentration and relative abundance of etioporphyrins and other geoporphyrins in various geological samples.

| Sample Type | Location | DPEP/ETIO Ratio | Metal Porphyrin Concentration (ppm) | Reference |

| Oil Shale | Fushun Basin, China | 4.5 | 2.2 - 31 | [5] |

| Oil Shale | Maoming Basin, China | 4.5 | 2.2 - 31 | [5] |

| Green River Shale Oil | United States | 1.0 | Not Reported | [6] |

| Crude Oil | Shengli Oil Field, China | 2.2 - 3.4 | 53 - 424 | [5] |

| Crude Oil | Liaohe Oil Field, China | 2.2 - 3.4 | 53 - 424 | [5] |

| Crude Oil | Renqiu Oil Field, China | 2.2 - 3.4 | 53 - 424 | [5] |

| Crude Oil | Jianghan Oil Field, China | 2.2 - 3.4 | 53 - 424 | [5] |

| Coal | Fushun Basin, China | 0.3 | 0.25 - 2.0 | [5] |

| Coal | Maoming Basin, China | 0.3 | 0.25 - 2.0 | [5] |

| Porphyrin Type | Geological Sample (1.1 Ga Marine Sedimentary Rock) | δ¹⁵Npor (‰) | Reference |

| Ni Etio | El Mreïti Group, Taoudeni Basin | +5.6 to +10.2 | [2] |

| Ni DPEP (C30-C32) | El Mreïti Group, Taoudeni Basin | +5.6 to +10.2 | [2] |

| Ni Butano (C31-C32) | El Mreïti Group, Taoudeni Basin | +5.6 to +10.2 | [2] |

| Ni diDPEP (C34) | El Mreïti Group, Taoudeni Basin | +5.6 to +10.2 | [2] |

| VO DPEP (C30-C32) | El Mreïti Group, Taoudeni Basin | +5.6 to +10.2 | [2] |

Experimental Protocols

The analysis of etioporphyrins in geological samples involves a multi-step process including extraction, separation, and identification.

Extraction of Porphyrins from Oil Shale

A common method for extracting organic compounds from solid matrices like oil shale is Soxhlet extraction.[7][8][9][10][11]

-

Sample Preparation: The oil shale sample is ground to a fine powder to increase the surface area for extraction.[11] The powdered sample is then placed in a porous cellulose (B213188) thimble.[7]

-

Soxhlet Extraction:

-

The thimble containing the sample is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., a mixture of toluene (B28343) and methanol, or dichloromethane (B109758) and methanol) is added to the distillation flask.[10]

-

The flask is heated, causing the solvent to vaporize and move up into the condenser.

-

The condensed solvent drips into the thimble, immersing the sample and dissolving the porphyrins.

-

When the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask.

-

This cycle is repeated for several hours to ensure complete extraction.[7]

-

-

Concentration: After extraction, the solvent is evaporated (e.g., using a rotary evaporator) to concentrate the extracted porphyrins.

Demetallation of Metalloporphyrins (Optional)

To analyze the free-base porphyrins, the metal ions can be removed.

-

Procedure:

-

Dissolve the metalloporphyrin extract in a chlorinated hydrocarbon solvent such as dichloromethane.

-

Add methanesulfonic acid to the solution.

-

Stir the solution at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the solution with an aqueous base (e.g., 1 M NaOH) and extract the free-base porphyrins with dichloromethane.

-

Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

-

Separation and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and quantifying individual porphyrins.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for porphyrin separation.[12]

-

Mobile Phase: A gradient elution with two solvents is typically employed. For example:

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[5][13]

-

Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic porphyrins.[5]

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is often used.[5][13]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 50 °C.[13]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[5][13]

-

MS Parameters:

-

Tandem MS (MS/MS): For quantification and confirmation, multiple reaction monitoring (MRM) is used. Specific precursor-to-product ion transitions for this compound and other porphyrins of interest are monitored.

-

Visualizations

Diagenetic Pathway of Chlorophyll to Etioporphyrin

Caption: Diagenetic pathway of chlorophyll and heme to geoporphyrins.

Experimental Workflow for this compound Analysis

Caption: Analytical workflow for this compound from geological samples.

References

- 1. Electrospray ionization mass spectrometry of metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METALLOPETROPORPHYRINS AS PROCESS INDICATORS: MASS SPECTRAL IDENTIFICATION OF Ni(ETIO) AND Ni(DPEP) HOMOLOGOUS SERIES IN GREEN RIVER SHALE OIL | Semantic Scholar [semanticscholar.org]

- 7. hielscher.com [hielscher.com]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]

- 10. onepetro.org [onepetro.org]

- 11. hawachfilterpaper.com [hawachfilterpaper.com]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Etioporphyrin I and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for Etioporphyrin I and its constitutional isomers. Etioporphyrins are foundational structures in the study of porphyrin chemistry, representing the simplest series of fully β-alkylated porphyrins. The arrangement of their four methyl and four ethyl substituents gives rise to four distinct "type-isomers" (I, II, III, and IV), the selective synthesis of which has been a classic problem in organic chemistry.[1][2] This guide details the historical and modern synthetic routes, provides structured data for comparison, outlines key experimental protocols, and illustrates the logical workflows involved.

The "Type-Isomer Problem" in Etioporphyrin Synthesis

The tetramerization of a pyrrole (B145914) precursor with two different β-substituents, such as one methyl and one ethyl group, can theoretically lead to four different porphyrin products.[1][2] These are known as type-isomers. Historically, the challenge for synthetic chemists has been to develop routes that yield a single, desired isomer rather than a difficult-to-separate mixture.[1] All naturally occurring porphyrins, such as heme and chlorophyll, are derived from the unsymmetrical type III isomer arrangement.[1][2]

Caption: The four constitutional type-isomers of etioporphyrin.

Major Synthetic Strategies

The synthesis of specific etioporphyrin isomers has been dominated by classical, multi-step approaches that allow for precise control over the assembly of the macrocycle. While one-pot methods are common for other porphyrins, they are generally unsuitable for producing a single etioporphyrin isomer.

Fischer Synthesis (Dipyrromethene Condensation)

The most significant historical approach to isomer-specific porphyrin synthesis was developed by Hans Fischer.[3] This strategy is not a single reaction but a versatile methodology based on the condensation of dipyrromethane or dipyrromethene fragments. To create an unsymmetrical porphyrin like this compound, two different dipyrromethenes are typically condensed in a melt of an organic acid, such as succinic or tartaric acid.

The general workflow involves:

-

Synthesis of Substituted Pyrroles: The foundational building blocks are synthesized and functionalized.

-

Formation of Dipyrromethanes: Two pyrrole units are linked.

-

Oxidation to Dipyrromethenes: The dipyrromethanes are oxidized.

-

Condensation to Porphyrin: Two dipyrromethene units are fused to form the macrocycle.

Caption: Generalized workflow of the Fischer synthesis for etioporphyrins.

MacDonald "2+2" Condensation

A highly effective variation of the classical approach is the MacDonald "2+2" condensation. This method involves the acid-catalyzed reaction of a 5,5'-diformyldipyrromethane with a 5,5'-unsubstituted dipyrromethane. This strategy offers better yields and milder conditions compared to the Fischer dipyrromethene fusion and has become a cornerstone of rational porphyrin synthesis.

Monopyrrole Tetramerization

More direct routes involving the self-condensation of a single, appropriately substituted monopyrrole have also been developed. For instance, the tetramerization of 2-(hydroxymethyl)-3-ethyl-4-methylpyrrole can yield this compound.[4] While conceptually simpler, this approach can lead to mixtures and scrambling, requiring careful control of reaction conditions to favor the desired isomer.

Experimental Protocols

Protocol: Synthesis of this compound via Monopyrrole Tetramerization

This protocol is adapted from methodologies focused on the self-condensation of functionalized pyrroles.[4]

-

Step 1: Preparation of 2-(Acetoxymethyl)-3-ethyl-4-methylpyrrole

-

To a solution of 2-formyl-3-ethyl-4-methylpyrrole (opsopyrrolecarboxaldehyde) in ethanol, add sodium borohydride (B1222165) in portions while cooling in an ice bath.

-

Stir the mixture for 1 hour, then acidify with acetic acid.

-

Extract the resulting pyrrollylcarbinol with dichloromethane (B109758) (DCM).

-

Treat the DCM solution with acetic anhydride (B1165640) and a catalytic amount of pyridine.

-

Stir overnight, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the acetoxymethylpyrrole.

-

-

Step 2: Tetramerization to this compound

-

Dissolve the 2-(acetoxymethyl)-3-ethyl-4-methylpyrrole in glacial acetic acid.

-

Add hydrobromic acid in acetic acid and heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and allow it to stand in air, open to the atmosphere, to facilitate oxidation of the intermediate porphyrinogen (B1241876) to the porphyrin.

-

Pour the mixture into a large volume of water and neutralize with sodium acetate.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a DCM/hexane mixture.

-

Protocol: General "2+2" MacDonald Condensation

This is a generalized procedure for forming a β-alkylated porphyrin.

-

Step 1: Preparation of Reactants

-

Synthesize a 5,5'-diformyldipyrromethane.

-

Synthesize a 5,5'-di-unsubstituted dipyrromethane di-carboxylic acid (via saponification of the corresponding diester).

-

-

Step 2: Condensation and Oxidation

-

Dissolve the 5,5'-di-unsubstituted dipyrromethane diacid in a small amount of trifluoroacetic acid (TFA).

-

Separately, dissolve the 5,5'-diformyldipyrromethane in a larger volume of an appropriate solvent like DCM.

-

Add the dipyrromethane/TFA solution dropwise to the diformyldipyrromethane solution under an inert atmosphere (e.g., nitrogen) with vigorous stirring.

-

After the addition is complete, continue stirring at room temperature for several hours or until condensation is complete (monitored by TLC or UV-Vis).

-

Oxidize the resulting porphyrinogen by bubbling air through the solution or by adding an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

-

Wash the reaction mixture with aqueous sodium bicarbonate, dry the organic layer, and remove the solvent.

-

Purify the porphyrin product via crystallization or column chromatography.

-

Quantitative Data and Characterization

The choice of synthetic method significantly impacts the yield and purity of the final product. Classical methods, while offering control, can be low-yielding, whereas modern adaptations have improved efficiency.

Table 1: Comparison of Synthetic Approaches for Porphyrins

| Method | Typical Precursors | Key Conditions | Typical Yields | Advantages | Disadvantages |

| Fischer Synthesis | Dipyrromethenes | Fusion in organic acid melt (e.g., succinic acid) at >180°C | 1-10% | Isomer-specific | Harsh conditions, low yields, tar formation |

| MacDonald "2+2" | Diformyldipyrromethane, Di-unsubstituted dipyrromethane | Acid catalyst (e.g., TFA, HBr) in solvent (e.g., DCM/MeOH) | 20-50% | High degree of control, milder conditions, better yields | Requires multi-step precursor synthesis |

| Monopyrrole Tetramerization | Functionalized monopyrrole (e.g., hydroxymethylpyrrole) | Acid catalyst in solvent (e.g., AcOH/HBr) | 10-30% | Convergent, fewer overall steps | Risk of isomer scrambling, polymerization |

| Modern Green Methods [5][6] | Pyrrole, Aldehyde (for meso-porphyrins) | Water-based systems, mechanochemical grinding | 10-40%[6] | Reduced solvent waste, cheaper reagents | Less developed for specific β-substituted isomers |

Table 2: Spectroscopic Data for this compound

Characterization of etioporphyrins is typically performed using UV-Visible and NMR spectroscopy. The UV-Vis spectrum is dominated by an intense Soret band near 400 nm and several weaker Q-bands in the 500-700 nm region.

| Compound | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Reference |

| This compound | Dichloromethane | ~398-402 | ~498, 532, 566, 620 | General Porphyrin Spectra |

| Mg-Etioporphyrin I | (Calculated) | - | Q(0,0) transition at 566 nm (2.19 eV) | [7] |

Note: Exact λmax values can vary slightly based on solvent and purity.

References

- 1. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. careerchem.com [careerchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Core Photochemistry of Etioporphyrin I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental photochemistry of Etioporphyrin I, a key member of the porphyrin family. Porphyrins and their derivatives are of significant interest in various scientific and therapeutic fields, including photodynamic therapy (PDT), catalysis, and molecular electronics, owing to their unique light-absorbing and energy-transfer properties. This document outlines the key photophysical parameters of this compound, details the experimental methodologies for their determination, and visualizes the underlying photochemical processes.

Introduction to this compound Photochemistry

This compound is a symmetric porphyrin with a well-defined structure, making it an excellent model compound for studying the photophysical properties of this class of molecules. Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The efficiency of these competing pathways is quantified by their respective quantum yields and lifetimes, which are crucial parameters for its application in various technologies. The long-lived triplet state of porphyrins is of particular importance as it can sensitize the formation of singlet oxygen, a highly reactive species that is the basis for photodynamic therapy.

Photophysical Data of this compound

The photophysical properties of this compound are influenced by its molecular environment, such as the solvent. The following tables summarize key quantitative data for free-base this compound. For comparative purposes, data for a metallated derivative, Indium(III) Chloride this compound, is also included to illustrate the effect of a central metal ion.

Table 1: Photophysical Properties of Free-Base this compound

| Parameter | Solvent | Value | Reference |

| Fluorescence Quantum Yield (Φf) | Benzene | ~0.10 | [1] |

| Phosphorescence Quantum Yield (Φp) | EPA glass (77 K) | 0.002 | [2] |

| Triplet State Lifetime (τT) | Liquid Paraffin (Room Temp.) | 12-14 ms | [2] |

Table 2: Photophysical Properties of In(III)Cl-Etioporphyrin I (for comparison)

| Parameter | Solvent | Value | Reference |

| Fluorescence Quantum Yield (Φf) | Toluene | Low | [3] |

| Phosphorescence Quantum Yield (Φp) | Toluene/Diethyl ether (1:2) (77 K) | 0.102 | [3] |

| Phosphorescence Lifetime (τp) | Toluene/Diethyl ether (1:2) (77 K) | 17 ms | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Toluene | 0.81 | [3] |

Key Photochemical Processes and Pathways

The photochemistry of this compound is governed by a series of competing radiative and non-radiative processes following the absorption of a photon. These processes are best visualized using a Jablonski diagram.

Caption: Jablonski diagram for this compound.

Upon excitation to a higher singlet state (S₂), the molecule rapidly relaxes to the first excited singlet state (S₁) via internal conversion. From S₁, the molecule can return to the ground state (S₀) through fluorescence or non-radiative decay. Alternatively, it can undergo intersystem crossing to the long-lived triplet state (T₁). This triplet state can then relax to the ground state via phosphorescence or non-radiative decay. In the presence of molecular oxygen, the triplet state can transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key process in photodynamic therapy.

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires precise experimental procedures. Below are detailed methodologies for key experiments.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., benzene, toluene, DMF)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in the desired solvent with a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the Soret band maximum (~400 nm) to avoid inner filter effects.

-

Record the absorption spectrum of each solution using the UV-Vis spectrophotometer from 350 nm to 700 nm, using the pure solvent as a reference.

-

For fluorescence measurements, excite the sample at the Soret band maximum.

-

Record the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~800 nm. Ensure the absorbance of the solution at the excitation wavelength is below 0.1.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

-

This compound solution

-

Quantum yield standard solution with a known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.546)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare solutions of the standard and this compound in the same solvent if possible. If not, the refractive index of the solvents must be taken into account.

-

Prepare a series of concentrations for both the standard and the sample with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Record the absorption spectra for all solutions.

-

Record the corrected fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To determine the singlet oxygen generation efficiency of this compound.

Materials:

-

This compound solution

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF)

-

Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the sample and the standard in the desired solvent. The absorbance of both solutions should be matched at the irradiation wavelength.

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution (sample or standard) with the DPBF solution. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

-

Irradiate the solution with the light source for short time intervals.

-

After each irradiation interval, record the absorption spectrum and monitor the decrease in the DPBF absorbance at its maximum.

-

Plot the change in absorbance of DPBF against irradiation time for both the sample and the standard.

-

The singlet oxygen quantum yield of the sample (ΦΔ,sample) is calculated using the following equation: ΦΔ,sample = ΦΔ,std * (k_sample / k_std) where k is the rate constant of DPBF decomposition, obtained from the slope of the plot of ln(A₀/A) versus time.

Triplet State Lifetime (τT) Measurement by Transient Absorption Spectroscopy

Objective: To measure the lifetime of the excited triplet state of this compound.

Materials:

-

This compound solution

-

Pulsed laser for excitation (e.g., Nd:YAG laser)

-

Probe light source (e.g., xenon lamp)

-

Monochromator

-

Photodetector (e.g., photomultiplier tube)

-

Oscilloscope

Procedure:

-

The sample solution is placed in a cuvette and excited with a short laser pulse.

-

A continuous probe light beam is passed through the sample at a right angle to the excitation pulse.

-

The change in the intensity of the probe light, due to the absorption by the transient triplet state, is monitored over time.

-

The signal from the photodetector is recorded by an oscilloscope.

-

The decay of the transient absorption signal corresponds to the decay of the triplet state population.

-

The triplet state lifetime (τT) is determined by fitting the decay curve to a first-order exponential function.

Signaling Pathways and Logical Relationships

The photochemical behavior of this compound can be summarized in a logical workflow that outlines the sequence of events from photoexcitation to the final photoproducts or de-excitation pathways.

References

An In-depth Technical Guide to the Coordination Chemistry of Etioporphyrin I with Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of etioporphyrin I with various metals. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of metalloetioporphyrins. This document details the synthesis protocols, structural and spectroscopic properties, and stability of these complexes, presenting quantitative data in accessible tables and visualizing key processes through detailed diagrams.

Introduction to this compound and its Metal Complexes

This compound is a synthetically important porphyrin due to its symmetrical structure, which simplifies characterization and avoids the formation of isomeric mixtures upon synthesis.[1] It belongs to the etio-type porphyrins, which are characterized by alternating ethyl and methyl groups at the β-pyrrolic positions. The central cavity of the this compound macrocycle can accommodate a wide variety of metal ions, forming stable metalloporphyrin complexes. These complexes have garnered significant interest due to their diverse applications, including as gas sensors, catalysts, and potential therapeutic agents. The coordination of a metal ion dramatically influences the electronic, photophysical, and chemical properties of the porphyrin, making the study of their coordination chemistry crucial for designing novel functional molecules.

Synthesis of Metallothis compound Complexes

The synthesis of metallothis compound complexes typically involves the reaction of the free-base this compound with a metal salt in an appropriate solvent. The choice of solvent and reaction conditions depends on the specific metal to be inserted.

General Experimental Workflow

The general workflow for the synthesis and purification of a metallothis compound complex is outlined below. This process starts with the selection of the appropriate metal salt and solvent, followed by the metal insertion reaction, and concludes with purification and characterization of the final product.

Caption: A generalized workflow for the synthesis and purification of metallothis compound complexes.

Detailed Experimental Protocols

Synthesis of Copper(II) Etioporphyrinate (Cu-EtioP):

This protocol is adapted from a method used for the synthesis of Cu(II) porphyrinates.[2]

-

Preparation of Solutions:

-

Dissolve 12 mg of this compound in 20 mL of CH₂Cl₂.

-

Dissolve 7 mg of copper(II) acetate (B1210297) in 15 mL of ethanol.

-

-

Reaction:

-

Mix the two solutions in a round-bottom flask.

-

Stir the resulting solution at 40 °C for 30 minutes. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of the metalloporphyrin Soret band at a different wavelength.

-

-

Purification:

-

Remove the solvents in vacuo.

-

Dissolve the residue in a minimal amount of CH₂Cl₂.

-

Purify the product by column chromatography on silica (B1680970) gel, eluting with chloroform (B151607) to separate the desired copper(II) etioporphyrinate from any unreacted free-base this compound.[1]

-

-

Isolation:

-

Collect the colored fractions containing the product and evaporate the solvent to yield the purified copper(II) etioporphyrinate. A typical yield is around 96%.[2]

-

Synthesis of Nickel(II) Etioporphyrin-I:

This procedure is based on a well-established method for the insertion of nickel into porphyrins.[3]

-

Reaction Mixture:

-

Dissolve pure this compound in glacial acetic acid.

-

Add an excess of nickel(II) acetate to the solution.

-

-

Reaction:

-

Reflux the reaction mixture. The reaction progress can be monitored by observing the color change of the solution and by UV-Vis spectroscopy.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture and isolate the crude product.

-

Purify the nickel(II) etioporphyrin-I by standard techniques, such as recrystallization from a suitable solvent like benzene, to obtain deep purple tetragonal dipyramidal crystals.[3]

-

Synthesis of Zinc(II) this compound:

A general method for the preparation of zinc porphyrins is as follows:[1]

-

Reaction:

-

Dissolve this compound in acetic acid.

-

Add zinc(II) acetate and heat the mixture.

-

-

Purification:

-

After the reaction is complete, purify the product by chromatography on a silica gel column, eluting with chloroform.[1]

-

Structural and Spectroscopic Characterization

The coordination of a metal ion to this compound induces significant changes in its structural and spectroscopic properties.

Crystallographic Data

The insertion of a metal ion into the porphyrin core leads to a more rigid and often planar structure, although deviations from planarity can occur depending on the size and coordination preferences of the metal ion.

Table 1: Crystallographic Data for Nickel(II) Etioporphyrin-I

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | I4₁/amd | [4] |

| a (Å) | 14.61 ± 0.01 | [3] |

| c (Å) | 12.38 ± 0.01 | [3] |

| Unit Cell Volume (ų) | 2643 | [3] |

| Molecules per Unit Cell | 4 | [3] |

| Molecular Structure | Non-planar | [3] |

Note: The non-planar structure of Nickel(II) Etioporphyrin-I is characterized by a distortion where two opposing pyrrole (B145914) rings are bent upwards and the other two are bent downwards from the mean plane of the methine carbons.[3]

Spectroscopic Properties

UV-Visible and Infrared spectroscopy are powerful tools for characterizing metalloetioporphyrins. The electronic absorption spectrum of a porphyrin is dominated by an intense Soret band (or B band) around 400 nm and weaker Q bands in the 500-600 nm region. Upon metallation, the number and position of these bands change, providing clear evidence of metal insertion.

Table 2: UV-Visible Spectroscopic Data for Metallothis compound Complexes

| Metal Complex | Solvent | Soret Band (λmax, nm) | ε (mM-1cm-1) | Q Bands (λmax, nm) | ε (mM-1cm-1) | Reference |

| Cu(II)-Etioporphyrin I | Benzene | 398 | 291.7 | 524.5, 561.5 | 12.6, 28.2 | [1] |

| Cu(II)-Etioporphyrin I | CH₂Cl₂ | 401 | - | 526, 563 | - | [2] |

| Zn(II)-Etioporphyrin I | Benzene | 402 | 340.7 | 531, 568 | 15.6, 28.8 | [1] |

| Ni(II)-Etioporphyrin I | - | 392 | - | - | - |

Stability of Metallothis compound Complexes

Applications in Drug Development and Research

Metalloetioporphyrins are valuable compounds in various research and development areas. Their well-defined structure and tunable electronic properties make them excellent models for understanding the function of more complex biological systems, such as heme proteins. In drug development, porphyrin-based molecules are explored for their potential in photodynamic therapy (PDT), where they can generate reactive oxygen species upon light activation to kill cancer cells. Furthermore, their ability to chelate various metal ions makes them interesting candidates for the development of diagnostic imaging agents. The study of this compound metal complexes provides fundamental insights that can guide the design of new porphyrin-based drugs and diagnostic tools.

Conclusion

The coordination chemistry of this compound with metals offers a rich field of study with significant potential for practical applications. This guide has provided an overview of the key aspects of the synthesis, characterization, and properties of these fascinating molecules. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and exploit the unique characteristics of metalloetioporphyrins in their scientific endeavors. Further research into the stability constants and specific biological applications of a wider range of metal-etioporphyrin I complexes will undoubtedly open up new avenues for innovation in medicine and materials science.

References

An In-depth Technical Guide to the Phosphorescence of Etioporphyrin I Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorescence characteristics of etioporphyrin I metal complexes. This compound, a symmetrical porphyrin, serves as a valuable scaffold for investigating the influence of central metal ions on the photophysical properties of the macrocycle. The phosphorescence of these complexes is of significant interest for applications in areas such as photodynamic therapy (PDT), oxygen sensing, and organic light-emitting diodes (OLEDs).

Introduction to Porphyrin Phosphorescence

Porphyrins and their metal complexes are renowned for their rich photophysical behavior. Upon absorption of light, the porphyrin macrocycle is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). The radiative decay from this triplet state back to the ground state is known as phosphorescence.

The efficiency and lifetime of phosphorescence are highly dependent on the nature of the central metal ion coordinated within the porphyrin core. Heavy atoms, such as platinum and palladium, are known to enhance spin-orbit coupling, which promotes intersystem crossing and thus favors phosphorescence over fluorescence.

Quantitative Phosphorescence Data

The following table summarizes the available quantitative data on the phosphorescence quantum yields (Φp) and lifetimes (τp) for various this compound metal complexes. It is important to note that these parameters are highly sensitive to the experimental conditions, such as temperature and the solvent used.

| Metal Ion | Complex | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp) | Temperature (K) | Solvent/Matrix |

| Indium(III) Chloride | In(III)Cl-Etioporphyrin I | 10.2%[1][2] | 17 ms[1][2] | 77 | Toluene:diethyl ether (1:2)[1][2] |

| Copper(II) | Cu(II)-Etioporphyrin I | 3.15% | Not Reported | Not Reported | Polystyrene film |

| Platinum(II) | Pt(II)-Etioporphyrin I | Data not available for this compound specifically, but Pt(II) porphyrins are known to be strongly phosphorescent. | Data not available for this compound specifically, but Pt(II) porphyrins are known to have long-lived triplet states. | - | - |

| Palladium(II) | Pd(II)-Etioporphyrin I | Data not available for this compound specifically, but Pd(II) porphyrins are known to be phosphorescent. | Data not available for this compound specifically, but Pd(II) porphyrins are known to have long-lived triplet states. | - | - |

| Zinc(II) | Zn(II)-Etioporphyrin I | Weak phosphorescence reported, quantitative data not readily available. | Weak phosphorescence reported, quantitative data not readily available. | 77 | Not Specified |

| Magnesium(II) | Mg(II)-Etioporphyrin I | Weak phosphorescence reported, quantitative data not readily available. | Weak phosphorescence reported, quantitative data not readily available. | 77 | Not Specified |

| Nickel(II) | Ni(II)-Etioporphyrin I | Generally considered non-luminescent. | Generally considered non-luminescent. | - | - |

Experimental Protocols

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves two main steps: the synthesis of the free-base this compound macrocycle and its subsequent metalation.

1. Synthesis of Free-Base this compound: A common method for the synthesis of this compound involves the condensation of the appropriate pyrrole (B145914) precursors. The specific details of these multi-step organic syntheses can be complex and are best sourced from primary literature specializing in porphyrin synthesis. Purification is typically achieved through column chromatography.

2. Metalation of this compound: The insertion of a metal ion into the this compound macrocycle is generally achieved by refluxing the free-base porphyrin with a salt of the desired metal in a suitable solvent. The choice of solvent and metal salt depends on the specific metal being inserted.

-

General Procedure:

-

Dissolve this compound in a high-boiling point solvent such as dimethylformamide (DMF), pyridine, or acetic acid.

-

Add an excess of the metal salt (e.g., metal chloride, acetate, or acetylacetonate).

-

Reflux the mixture for several hours, monitoring the reaction progress by UV-Vis spectroscopy. The disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of a two-band spectrum is indicative of metalation.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude metalloporphyrin is then purified, typically by recrystallization or column chromatography, to remove excess metal salts and any unreacted free-base porphyrin.

-

References

Etioporphyrin I: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core characteristics, natural origins, and experimental considerations of Etioporphyrin I, a significant naturally derived porphyrin.

Introduction

This compound is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges.[1][2] As a member of the etioporphyrin series, its core structure is substituted with four ethyl and four methyl groups.[1][2] This tetrapyrrole is of significant interest in the fields of geochemistry and petroleum science, where it serves as a biomarker, providing insights into the geological history and origins of fossil fuels.[3] Found primarily in crude oil, oil shales, and sediments, often as vanadyl or nickel complexes, this compound is a "geoporphyrin" or "petroporphyrin," believed to be a diagenetic product of biological precursors such as heme, a critical component of hemoglobin.[3][4] Beyond its geological significance, the unique photophysical properties of the porphyrin macrocycle have drawn attention to its potential applications in various scientific and technological domains.

This technical guide provides a comprehensive overview of this compound, consolidating key data on its physicochemical properties, spectroscopic characteristics, and natural abundance. It also outlines generalized experimental protocols for its extraction and synthesis, and discusses the current understanding of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects and potential applications of this naturally derived porphyrin.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are fundamental for its characterization and for predicting its behavior in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₃₈N₄ | [1][2] |

| Molecular Weight | 478.68 g/mol | [1][2] |

| CAS Number | 448-71-5 | [1][2] |

| Appearance | Purple crystalline solid | |

| Solubility | Soluble in dichloromethane (B109758) (~2.78 mg/mL) | [5] |

| UV-Vis Absorption (in 1-propanol) | Soret Band: 395 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 498 nm, 532 nm, 567 nm, 621 nm | [6] |

| UV-Vis Absorption (in DMF) | Soret Band: 396 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 498 nm, 532 nm, 567 nm, 622 nm | [7] |

| UV-Vis Absorption (in DMSO) | Soret Band: 398 nm (ε ≈ 160,000 M⁻¹cm⁻¹)Q-Bands: 499 nm, 533 nm, 567 nm, 621 nm | [8] |

| ¹H NMR (in CDCl₃, 15N labeled) | meso-H: 10.08 ppm (triplet, J=4.55 Hz) | [9] |

Natural Occurrence and Biosynthetic Pathway

This compound is a product of the geological transformation of biological porphyrins over millions of years. The primary biological precursor to Etioporphyrin III, a closely related isomer, is believed to be heme.[4] The diagenetic processes involve the loss of the central iron atom, reduction of peripheral groups, and in some cases, alkylation. The presence of vanadyl and nickel complexes of etioporphyrins in crude oil suggests a post-diagenetic chelation with these metals present in the geological environment.

The general biosynthetic pathway of porphyrins in living organisms provides a basis for understanding the origin of the etioporphyrin skeleton. This intricate process begins with the synthesis of δ-aminolevulinic acid (ALA) from glycine (B1666218) and succinyl-CoA. Two molecules of ALA then condense to form the pyrrole precursor, porphobilinogen (B132115) (PBG). Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III, the first macrocyclic intermediate. A series of enzymatic decarboxylations and oxidations convert uroporphyrinogen III into protoporphyrin IX, the immediate precursor to heme.

The following diagram illustrates the key stages in the biosynthesis of protoporphyrin IX, the precursor to heme, which is considered the ultimate biological source of etioporphyrins found in geological deposits.

Caption: Biosynthetic pathway of Protoporphyrin IX and its geological transformation to this compound.

Experimental Protocols

Extraction from Crude Oil

The extraction of etioporphyrins from crude oil is a multi-step process aimed at isolating the porphyrin fraction from the complex hydrocarbon matrix.

Caption: Generalized workflow for the extraction and purification of this compound from crude oil.

Methodology:

-

Solvent Extraction: A sample of crude oil is subjected to liquid-liquid extraction with a polar solvent such as acetonitrile. This step selectively partitions the more polar components, including metalloporphyrins, into the solvent phase.

-

Chromatographic Separation: The extract is concentrated and then subjected to column chromatography on a stationary phase like alumina or silica gel. A gradient of solvents with increasing polarity is used to elute the different components. The porphyrin fraction, typically colored, is collected.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the porphyrin fraction is further purified by HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water.

-

Characterization: The purified this compound is characterized by various spectroscopic techniques, including UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy, to confirm its identity and purity.

Chemical Synthesis

The chemical synthesis of this compound typically involves the condensation of appropriately substituted pyrrole precursors. One common approach is the tetramerization of a monopyrrole.

Caption: A generalized workflow for the chemical synthesis of this compound.

Methodology:

-

Pyrrole Synthesis: The synthesis begins with the preparation of a suitably substituted pyrrole, such as 3-ethyl-4-methylpyrrole. Various classical pyrrole syntheses, like the Knorr or Paal-Knorr synthesis, can be employed.

-